molecular formula C4H11ClN2O2 B6250536 4-amino-N-hydroxybutanamide hydrochloride CAS No. 26815-97-4

4-amino-N-hydroxybutanamide hydrochloride

Cat. No.: B6250536
CAS No.: 26815-97-4
M. Wt: 154.6
InChI Key:
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Description

4-amino-N-hydroxybutanamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2 and a molecular weight of 154.59 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hydroxybutanamide hydrochloride typically involves the reaction of 4-aminobutyric acid with hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, hydroxylamines, and oxo derivatives .

Scientific Research Applications

4-amino-N-hydroxybutanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-amino-N-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The hydroxylamine group is particularly reactive and can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of amino and hydroxylamine functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

26815-97-4

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.6

Purity

95

Origin of Product

United States

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